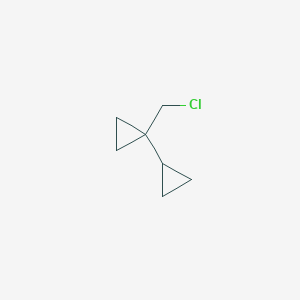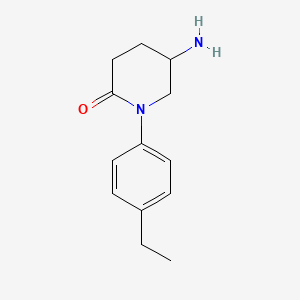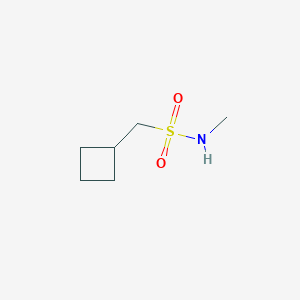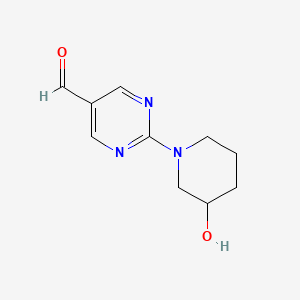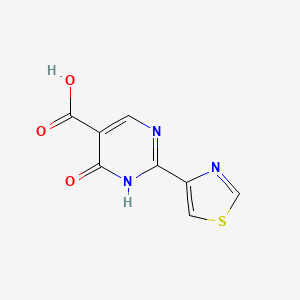
N-(Butan-2-yl)-2,4-dimethoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Butan-2-yl)-2,4-dimethoxyaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom of the aniline ring, and two methoxy groups attached to the 2nd and 4th positions of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-2,4-dimethoxyaniline typically involves the alkylation of 2,4-dimethoxyaniline with butan-2-yl halides under basic conditions. One common method is to react 2,4-dimethoxyaniline with butan-2-yl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
N-(Butan-2-yl)-2,4-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced aniline derivatives, and substituted aniline compounds.
科学研究应用
N-(Butan-2-yl)-2,4-dimethoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-(Butan-2-yl)-2,4-dimethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxy groups and the butan-2-yl group play a crucial role in determining its binding affinity and specificity towards target molecules.
相似化合物的比较
Similar Compounds
N-(Butan-2-yl)-2,4-dimethoxyaniline: can be compared with other aniline derivatives such as N-(Butan-2-yl)-2,4-dimethoxybenzamide and N-(Butan-2-yl)-2,4-dimethoxyphenylamine.
N-(Butan-2-yl)-2,4-dimethoxybenzamide: This compound has a similar structure but with an amide group instead of an aniline group.
N-(Butan-2-yl)-2,4-dimethoxyphenylamine: This compound has a similar structure but with a phenylamine group instead of an aniline group.
Uniqueness
This compound is unique due to the presence of both methoxy groups and the butan-2-yl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC 名称 |
N-butan-2-yl-2,4-dimethoxyaniline |
InChI |
InChI=1S/C12H19NO2/c1-5-9(2)13-11-7-6-10(14-3)8-12(11)15-4/h6-9,13H,5H2,1-4H3 |
InChI 键 |
QGOHFKDBVLSCRH-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)NC1=C(C=C(C=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


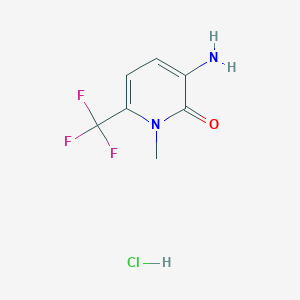
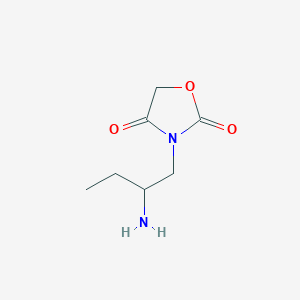
![tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13201847.png)
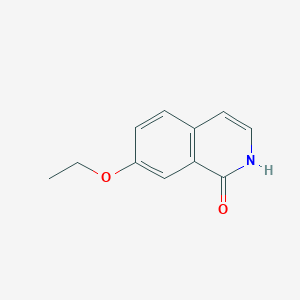
![1',3'-Dihydrospiro[cyclopentane-1,2'-indole]](/img/structure/B13201855.png)
![2-[Butyl(methyl)amino]cyclobutan-1-ol](/img/structure/B13201859.png)
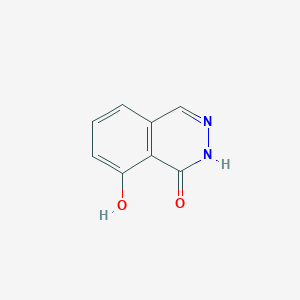
![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B13201872.png)
